5,5-Bis(4-fluorophenyl)imidazolidine-2,4-dione is a chemical compound characterized by a complex molecular structure that includes two 4-fluorophenyl groups attached to an imidazolidine-2,4-dione moiety. This compound has garnered attention in scientific research due to its potential biological activities and applications in organic synthesis.
The synthesis of 5,5-bis(4-fluorophenyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route includes the reaction of 4-fluoroaniline with glyoxal under acidic or basic conditions. The process generally proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to yield the imidazolidine-2,4-dione structure .
In industrial settings, the production may utilize continuous flow reactors to enhance yield and purity. Reaction conditions such as temperature, solvent choice, and catalyst type are optimized to achieve high efficiency. Purification methods like recrystallization or chromatography are often employed to isolate the desired product.
The molecular structure of 5,5-bis(4-fluorophenyl)imidazolidine-2,4-dione consists of a central imidazolidine ring with two fluorinated phenyl groups. The presence of fluorine atoms significantly influences the compound's reactivity and stability compared to its non-fluorinated analogs .
The InChI representation for this compound is:
This data provides insight into the arrangement of atoms within the molecule and can be used for computational modeling and further chemical analysis .
The primary reaction involving 5,5-bis(4-fluorophenyl)imidazolidine-2,4-dione is its formation through condensation reactions with glyoxal derivatives. The compound can also participate in various substitution reactions due to the presence of reactive sites on the aromatic rings.
The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine substituents, which can enhance nucleophilic attack at specific positions on the aromatic rings. This property makes it a valuable intermediate in organic synthesis .
The mechanism of action for 5,5-bis(4-fluorophenyl)imidazolidine-2,4-dione involves its interaction with specific biological targets such as enzymes or receptors. The fluorinated phenyl groups can modulate binding affinity and selectivity towards these targets.
Research indicates that this compound may exhibit antimicrobial and anticancer properties through its ability to inhibit certain biological pathways. The exact molecular targets remain under investigation but are critical for understanding its therapeutic potential .
5,5-Bis(4-fluorophenyl)imidazolidine-2,4-dione is expected to be a solid at room temperature with specific melting and boiling points that require empirical determination through experimental methods.
The compound is characterized by:
The applications of 5,5-bis(4-fluorophenyl)imidazolidine-2,4-dione span several fields:
The molecule retains the core imidazolidine-2,4-dione (hydantoin) ring system characteristic of phenytoin. The critical structural modification involves the para-fluorine substitution on both phenyl rings attached at the C5 position of the hydantoin core. This alteration significantly influences key molecular properties:
Table 1: Key Physicochemical Properties of pF-PHT vs. Phenytoin (PHT)
Property | 5,5-Bis(4-fluorophenyl)imidazolidine-2,4-dione (pF-PHT) | 5,5-Diphenylhydantoin (Phenytoin, PHT) | Impact of Fluorination |
---|---|---|---|
Molecular Formula | C₁₅H₁₀F₂N₂O₂ | C₁₅H₁₂N₂O₂ | Addition of 2F, Removal of 2H |
Molecular Weight (g/mol) | 288.25 | 252.27 | Increase |
Calculated logP | 2.71 | ~2.20 | Increased Lipophilicity |
Measured logP (Octanol/Water) | 2.71 | 2.22 | Increased Lipophilicity |
Major Metabolic Pathway (CYP Oxidation) | Severely hindered (C-F bond) | Para-Hydroxylation (Major pathway) | Increased Metabolic Stability |
Density (g/cm³) | 1.379 [2] | N/A | Physical property alteration |
The synthesis of pF-PHT was driven by a specific pharmacological hypothesis rooted in understanding phenytoin's metabolism. Nelson et al. (1979) proposed that blocking the primary para-hydroxylation site of phenytoin using fluorine atoms would prevent its metabolic inactivation [1]. This strategy was predicated on the well-established concept of using fluorine as a bioisostere for hydrogen to impede oxidative metabolism, thereby potentially:
Initial testing in murine models (maximal electroshock seizure and subcutaneous pentylenetetrazol tests) yielded paradoxical results. Contrary to expectations, pF-PHT exhibited significantly reduced anticonvulsant potency (ED₅₀ = 1000 mg/kg) compared to phenytoin (ED₅₀ = 9.5 mg/kg) [1]. However, a critical and unexpected finding emerged: despite its low acute potency, pF-PHT demonstrated an extremely long duration of action, exceeding seven days in some cases, with a slow onset requiring several hours to reach peak activity [1]. This stark dissociation between low acute potency and prolonged effect highlighted a crucial role for physicochemical properties (e.g., altered distribution, slow absorption) rather than solely enhanced metabolic stability in dictating its pharmacological profile. Nelson et al. concluded that "physicochemical properties must contribute to the low activity of pF-PHT" [1], prompting further investigation into these parameters and CYP kinetics.
Research on pF-PHT spans several interconnected domains:
Table 2: Synthetic Routes for 5,5-Bis(4-fluorophenyl)imidazolidine-2,4-dione
Synthetic Method | Key Starting Materials/Reagents | Advantages | Disadvantages/Limitations | Reported Yield Range |
---|---|---|---|---|
Bucherer-Bergs Reaction | 4,4'-Difluorobenzophenone, KCN, (NH₄)₂CO₃ | Potentially fewer steps | Use of highly toxic KCN; Generation of HCN gas; Safety hazards | ~65-81% [2] |
Benzoin-Biltz Sequence | para-Fluorobenzaldehyde, Thiamine (Vit B1), HNO₃, Urea, Base | Avoids cyanide reagents; Safer | Multi-step process; Requires oxidation step | Specific yield for pF-PHT not provided; Yields for steps vary [1] |
Despite advancements, significant gaps in understanding pF-PHT persist, driving current research needs:
Table 3: Documented Biological Activities of Structurally Related Hydantoin/Thiohydantoin Derivatives
Compound Class/Example | Reported Biological Activity | Key Findings/Comments | Source (from Results) |
---|---|---|---|
N-substituted Hydantoins (e.g., Compounds 22, 25) | Antibacterial, Antifungal, PLA2 Inhibition | MICs as low as 10.2-13.5 µM vs. bacteria/fungi; IC₅₀ ~8.53-10.27 µM for PLA2 inhibition; Good drug-likeness predicted | [4] |
Piperidinyl-Imidazolidine/Thiohydantoin Derivatives (e.g., 3e, 5f) | Anticoagulant (APTT/PT), Cytotoxicity (MCF-7) | Compound 5f: Strong APTT prolongation (>1000s); Compound 3e: Potent cytotoxicity (LD₅₀: 20.4 μg/mL vs MCF-7) | [9] |
5-Ene-4-thiazolidinones (Rhodanines etc.) | Diverse: Antimicrobial, Anticancer, Anti-inflammatory | Often flagged as PAINS; Activity highly dependent on C5 substituent (5-ene moiety) | [3] |
Thiazolidine Derivatives | Anticancer, Anticonvulsant, Antimicrobial, Anti-inflammatory, Neuroprotective | Sulfur atom enhances pharmacological diversity; Multifunctional drug design focus | [8] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1